1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-octamethylenebis(2-phenyl-, dibromide, trihydrate
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Overview
Description
1,1’-Octamethylenebis(2-phenyl-1H-imidazo(1,2-a)pyridin-4-ium bromide) trihydrate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure features two imidazo[1,2-a]pyridine moieties linked by an octamethylene chain, with bromide ions as counterions and three molecules of water of hydration.
Preparation Methods
The synthesis of 1,1’-Octamethylenebis(2-phenyl-1H-imidazo(1,2-a)pyridin-4-ium bromide) trihydrate typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Linking with Octamethylene Chain: The imidazo[1,2-a]pyridine units are then linked using an octamethylene dihalide under nucleophilic substitution conditions.
Quaternization: The final step involves the quaternization of the nitrogen atoms in the imidazo[1,2-a]pyridine rings with bromide ions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
1,1’-Octamethylenebis(2-phenyl-1H-imidazo(1,2-a)pyridin-4-ium bromide) trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: The bromide ions can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different ionic derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Octamethylenebis(2-phenyl-1H-imidazo(1,2-a)pyridin-4-ium bromide) trihydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating infections and other diseases due to its biological activity.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,1’-Octamethylenebis(2-phenyl-1H-imidazo(1,2-a)pyridin-4-ium bromide) trihydrate involves its interaction with biological molecules. The compound can bind to DNA or proteins, disrupting their normal function. This binding can inhibit the replication of microorganisms or the activity of enzymes, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
1,1’-Octamethylenebis(2-phenyl-1H-imidazo(1,2-a)pyridin-4-ium bromide) trihydrate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
1,1’-Hexamethylenebis(2-phenyl-1H-imidazo(1,2-a)pyridin-4-ium bromide): Similar structure but with a shorter linking chain.
1,1’-Decamethylenebis(2-phenyl-1H-imidazo(1,2-a)pyridin-4-ium bromide): Similar structure but with a longer linking chain.
2-Phenylimidazo[1,2-a]pyridine: Lacks the linking chain and quaternization, resulting in different chemical and biological properties.
The uniqueness of 1,1’-Octamethylenebis(2-phenyl-1H-imidazo(1,2-a)pyridin-4-ium bromide) trihydrate lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
93835-30-4 |
---|---|
Molecular Formula |
C34H42Br2N4O3 |
Molecular Weight |
714.5 g/mol |
IUPAC Name |
2-phenyl-1-[8-(2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)octyl]imidazo[1,2-a]pyridin-4-ium;dibromide;trihydrate |
InChI |
InChI=1S/C34H36N4.2BrH.3H2O/c1(3-13-25-37-31(29-17-7-5-8-18-29)27-35-23-15-11-21-33(35)37)2-4-14-26-38-32(30-19-9-6-10-20-30)28-36-24-16-12-22-34(36)38;;;;;/h5-12,15-24,27-28H,1-4,13-14,25-26H2;2*1H;3*1H2/q+2;;;;;/p-2 |
InChI Key |
OGODWHQGDOIDOF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3N2CCCCCCCCN4C5=CC=CC=[N+]5C=C4C6=CC=CC=C6.O.O.O.[Br-].[Br-] |
Origin of Product |
United States |
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